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Compound of Interest |

2,N-dimethyl-N-(3,3-
Compound Name: diphenylpropyl)-1-amino-2-

propanol

Cat. No.: B020139

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectral characterization of
Lercanidipine Impurity E, a known related substance of the antihypertensive drug
Lercanidipine. Due to the proprietary nature of reference standards, specific spectral data for
Lercanidipine Impurity E is not publicly available. However, this document offers detailed
experimental protocols for acquiring the necessary data and structured templates for its
presentation, empowering researchers to conduct a thorough analysis upon obtaining a
reference standard.

Lercanidipine Impurity E is chemically identified as 1-[(3,3-diphenylpropyl)(methyl)amino]-2-
methylpropan-2-ol. Its unique structure, lacking the dihydropyridine ring characteristic of the
active pharmaceutical ingredient, makes its spectral characterization crucial for identification
and quantification in drug substance and product.

Chemical Information:
e |[UPAC Name: 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol
e CAS Number: 100442-33-9

e Molecular Formula: C20H27NO
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e Molecular Weight: 297.43 g/mol

Data Presentation

The following tables are structured to enable a clear and comparative presentation of
guantitative spectral data for Lercanidipine Impurity E. These should be populated with
experimental data upon analysis of a certified reference standard.

Table 1. Mass Spectrometry Data

Parameter Observed Value Comments

Electrospray lonization,

lonization Mode ESI+ -
Positive Mode
) Specify the type of mass
Mass Analyzer Q-TOF/Orbitrap
analyzer used
[M+H]* (Calculated) 298.2165 C20H2sNO*

To be filled with experimental
[M+H]* (Observed) dat
ata

To be filled with experimental
Mass Error (ppm) dat
ata

) ) To be filled with experimental
Major Fragmentation lons dat
ata

Table 2: *H NMR Spectral Data (500 MHz, CDClIs)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
Table 3: 13C NMR Spectral Data (125 MHz, CDCls)
Chemical Shift (8) ppm Assighment
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Table 4: FT-IR Spectral Data

Wavenumber (cm~?) Assignment of Functional Group

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols
are designed to yield high-quality spectral data for the structural elucidation and
characterization of Lercanidipine Impurity E.

High-Resolution Mass Spectrometry (HRMS)

o Objective: To determine the accurate mass of the molecular ion and its fragmentation pattern
for elemental composition confirmation.

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

e Sample Preparation:
o Accurately weigh approximately 1 mg of Lercanidipine Impurity E reference standard.

o Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to a final
concentration of 100 pg/mL.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile
phase.

¢ Instrumental Parameters:

o lonization Mode: ESI Positive

[¢]

Capillary Voltage: 3.5 - 4.5 kV

[¢]

Source Temperature: 120 - 150 °C

[e]

Desolvation Temperature: 350 - 450 °C
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Cone Gas Flow: 50 L/hr

[e]

Desolvation Gas Flow: 600 - 800 L/hr

o

[¢]

Mass Range: m/z 50 - 500

Acquisition Mode: Full Scan MS and Tandem MS (MS/MS) of the protonated molecular
ion.

[¢]

o

Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.

o Data Analysis:

Determine the accurate mass of the protonated molecular ion [M+H]*.

[¢]

[e]

Calculate the mass error in parts per million (ppm).

o

Propose the elemental composition based on the accurate mass.

[¢]

Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a
fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To elucidate the detailed chemical structure of the molecule by analyzing the
chemical environment of the hydrogen (*H) and carbon (*3C) nuclei.

e Instrumentation: A 500 MHz (or higher) NMR spectrometer.
e Sample Preparation:

o Dissolve 5-10 mg of Lercanidipine Impurity E reference standard in approximately 0.7 mL
of deuterated chloroform (CDCIs) or other suitable deuterated solvent.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition Parameters:
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[e]

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16 - 64

o

[¢]

Relaxation Delay (d1): 1.0 s

[¢]

Acquisition Time: ~4 s
o Spectral Width: -2 to 12 ppm
e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled (zgpg30)
o Number of Scans: 1024 - 4096
o Relaxation Delay (d1): 2.0 s
o Spectral Width: 0 to 200 ppm
o Data Analysis:
o Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
o Apply Fourier transformation, phase correction, and baseline correction.

o For 'H NMR, integrate the signals, determine their multiplicity, and measure the coupling
constants.

o Assign the signals in both *H and 3C NMR spectra to the corresponding atoms in the
structure of Lercanidipine Impurity E. 2D NMR experiments (e.g., COSY, HSQC, HMBC)
may be necessary for unambiguous assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

e Instrumentation: An FT-IR spectrometer.
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e Sample Preparation:
o Use the Attenuated Total Reflectance (ATR) technique for solid samples.

o Place a small amount of the Lercanidipine Impurity E reference standard directly on the
ATR crystal.

o Ensure good contact between the sample and the crystal using the pressure arm.
 Instrumental Parameters:

o Spectral Range: 4000 - 400 cm~1

o Resolution: 4 cm

o Number of Scans: 16 - 32
o Data Analysis:

o ldentify the characteristic absorption bands.

o Assign the observed bands to the corresponding functional groups (e.g., O-H stretch, C-H
stretch, C-N stretch, aromatic C=C stretch).

Visualization of Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for
the analysis and characterization of Lercanidipine Impurity E.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Analysis of
Lercanidipine Impurity E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020139#spectral-data-for-lercanidipine-impurity-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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